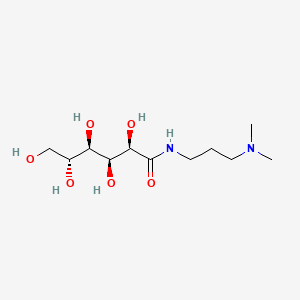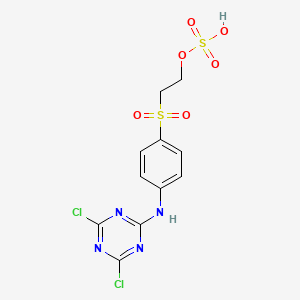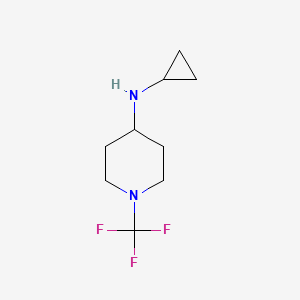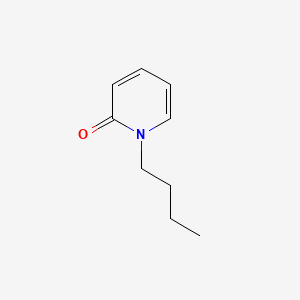
1-Butyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a butyl group at the 1-position and a keto group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the alkylation of pyridin-2(1H)-one with butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridin-2(1H)-one, followed by the addition of butyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-butylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-2-hydroxypyridine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases.
Major Products:
Oxidation: 1-Butylpyridin-2(1H)-one N-oxide.
Reduction: 1-Butyl-2-hydroxypyridine.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Applications De Recherche Scientifique
1-Butylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-butylpyridin-2(1H)-one involves its interaction with specific molecular targets. The keto group at the 2-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
1-Butylpyridin-2(1H)-one can be compared with other pyridin-2(1H)-one derivatives:
1-Methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a butyl group. It has different solubility and reactivity properties.
1-Ethylpyridin-2(1H)-one: Contains an ethyl group, leading to variations in its chemical behavior and applications.
1-Propylpyridin-2(1H)-one: The propyl group affects its physical and chemical properties compared to the butyl derivative.
The uniqueness of 1-butylpyridin-2(1H)-one lies in its specific combination of hydrophobic and hydrogen-bonding interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
27361-14-4 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-butylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-7-10-8-5-4-6-9(10)11/h4-6,8H,2-3,7H2,1H3 |
Clé InChI |
BZVYKHSPGOAMDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


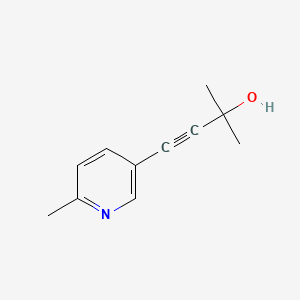

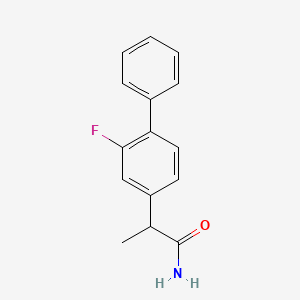
![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
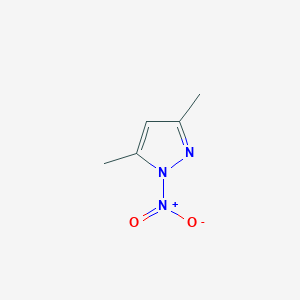
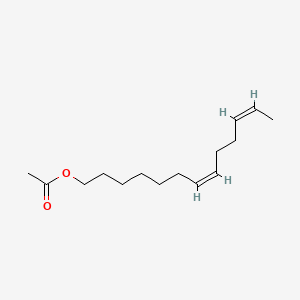
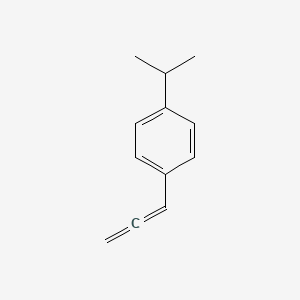
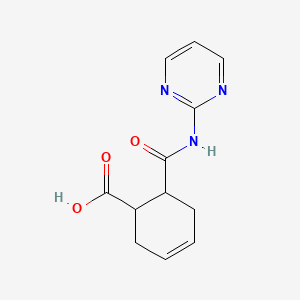
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
